

Physical and chemical properties of 4-Formyl-2-methylphenylboronic acid

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Compound of Interest

Compound Name: 4-Formyl-2-methylphenylboronic acid

Cat. No.: B142566

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An In-depth Technical Guide to **4-Formyl-2-methylphenylboronic acid**

Introduction: A Versatile Bifunctional Building Block

In the landscape of modern synthetic chemistry, the strategic design of molecular building blocks is paramount to the efficient construction of complex target molecules. **4-Formyl-2-methylphenylboronic acid**, registered under CAS number 156428-81-8, emerges as a particularly valuable reagent for researchers in drug discovery, materials science, and fine chemical synthesis.^{[1][2][3]} Its utility is rooted in its bifunctional nature, possessing both a reactive boronic acid moiety and a versatile formyl (aldehyde) group on a substituted phenyl ring. This unique combination allows for sequential, orthogonal chemical transformations, making it a powerful intermediate for creating diverse molecular architectures. This guide provides a comprehensive overview of its core physical and chemical properties, reactivity, and application protocols, grounded in established scientific principles.

Molecular Identity and Structural Characteristics

A thorough understanding of a reagent begins with its fundamental molecular identity. **4-Formyl-2-methylphenylboronic acid** is an organoboron compound characterized by a boronic acid group (-B(OH)₂) and an aldehyde group (-CHO) attached to a toluene backbone.

Caption: Molecular Structure of **4-Formyl-2-methylphenylboronic acid**.

Table 1: Core Molecular Identifiers

Identifier	Value	Source(s)
IUPAC Name	(4-formyl-2-methylphenyl)boronic acid	[4]
CAS Number	156428-81-8	[1][4][5]
Molecular Formula	C ₈ H ₉ BO ₃	[1][4][5]
Molecular Weight	163.97 g/mol	[1][4][5]
Synonyms	2-Methyl-4-formylphenylboronic acid, B-(4-Formyl-2-methylphenyl)boronic acid	[4][5]
InChI Key	ORHODDYPZMCLBU-UHFFFAOYSA-N	[4]

| Canonical SMILES | B(C1=C(C=C(C=C1)C=O)C)(O)O |[4] |

Physicochemical Properties

The physical properties of a reagent dictate its handling, storage, and compatibility with various reaction conditions. **4-Formyl-2-methylphenylboronic acid** is typically supplied as a solid, and its predicted properties provide a baseline for experimental design.

Table 2: Summary of Physical Properties

Property	Value	Notes	Source(s)
Appearance	Light Brown Solid		[5]
Melting Point	140 - 143 °C		[5]
Boiling Point	357.7 ± 52.0 °C	Predicted	[5]
Density	1.20 ± 0.1 g/cm ³	Predicted	[5]
Solubility	DMSO (Slightly), Methanol (Slightly)	Limited solubility in water is typical for many arylboronic acids.	[5][6]

| pKa | 7.42 ± 0.58 | Predicted |[5] |

Chemical Profile: Stability and Reactivity

Stability and Storage

Arylboronic acids as a class exhibit moderate stability. A common degradation pathway is the intermolecular dehydration to form a cyclic trimeric anhydride known as a boroxine. This process is reversible upon the addition of water. However, protodeboronation—the cleavage of the C-B bond—can occur under harsh acidic or basic conditions, representing an irreversible loss of the key functional group.[6]

To ensure the integrity of **4-Formyl-2-methylphenylboronic acid**, the following storage conditions are critical:

- Atmosphere: Store under an inert gas such as nitrogen or argon to prevent oxidation.[5]
- Temperature: Refrigeration at 2-8°C is recommended.[5]
- Moisture: Keep in a tightly sealed container in a dry place to minimize boroxine formation and potential hydrolysis-related degradation.

For applications requiring enhanced stability, particularly during purification via silica gel chromatography, arylboronic acids are often converted to more robust boronic esters, such as

pinacol esters.^{[7][8]} While these derivatives are more stable, their subsequent hydrolysis to regenerate the free boronic acid can be challenging and must be factored into the synthetic strategy.^[7]

Reactivity and Synthetic Utility

The synthetic power of **4-Formyl-2-methylphenylboronic acid** lies in the distinct reactivity of its two functional groups, which can be addressed selectively.

- The Boronic Acid Group: This moiety is the cornerstone of its utility, primarily serving as the organoboron partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.^{[9][10]} This reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for creating biaryl structures, which are prevalent in pharmaceuticals and organic materials.^{[10][11]} The reaction is valued for its mild conditions, high functional group tolerance, and predictable stereochemistry.^{[10][11]}
- The Aldehyde Group: The formyl group is a versatile handle for a wide range of classical organic transformations. It can participate in:
 - Reductive Amination: To form secondary or tertiary amines.
 - Wittig Reactions: To generate alkenes.
 - Condensation Reactions: Such as aldol or Knoevenagel condensations.
 - Oxidation/Reduction: Conversion to a carboxylic acid or a primary alcohol, respectively.

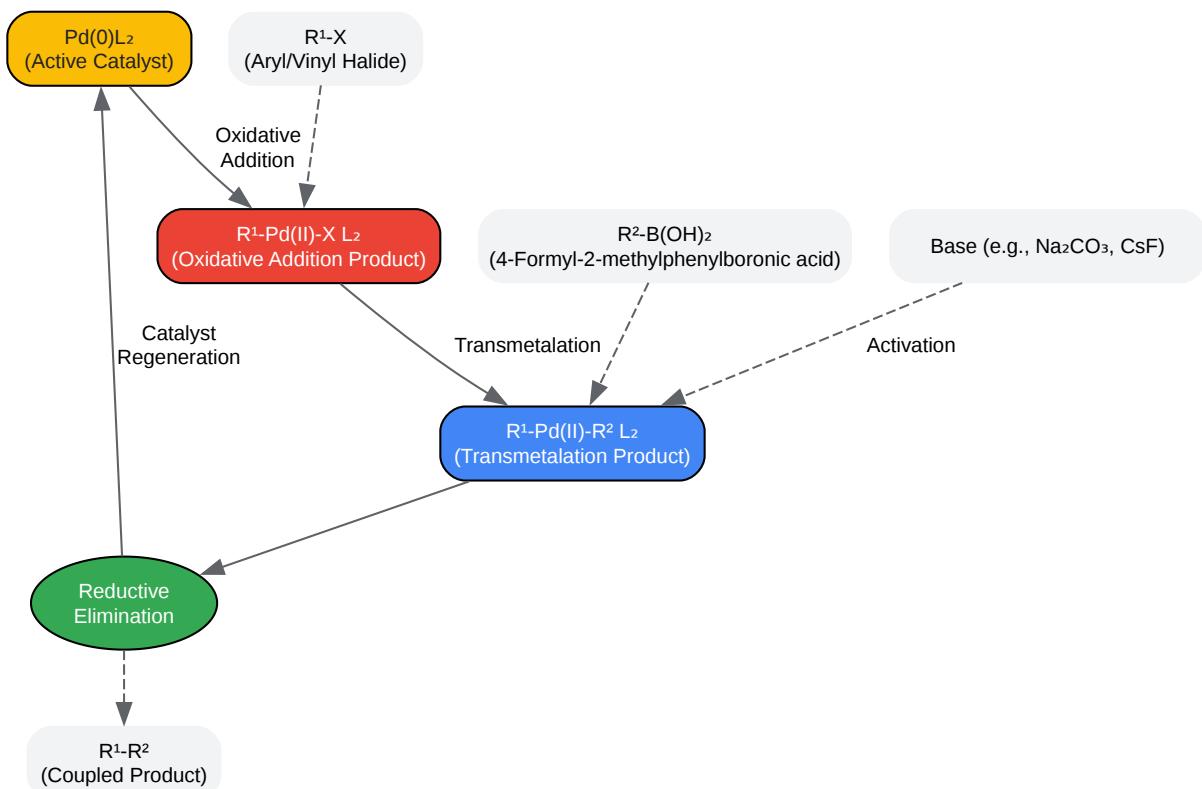
This dual reactivity allows for a modular approach to synthesis. One can first perform a Suzuki-Miyaura coupling to construct the core carbon skeleton and then elaborate the molecule further using the aldehyde functionality.

Experimental Protocol: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is the most prominent application for this reagent. The reaction facilitates the formation of a C-C bond between the boronic acid's phenyl ring and an sp^2 -hybridized carbon of an aryl or vinyl halide/triflate.

Catalytic Cycle Overview

The mechanism involves a palladium catalyst, typically in the Pd(0) oxidation state, and a base. The base is crucial for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the key transmetalation step.[\[12\]](#)



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Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

General Laboratory Protocol

This protocol is a representative example and may require optimization based on the specific substrates used.

Objective: To couple **4-Formyl-2-methylphenylboronic acid** with an aryl bromide.

Materials:

- **4-Formyl-2-methylphenylboronic acid** (1.2 equivalents)
- Aryl Bromide (1.0 equivalent)
- Palladium Catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%)
- Base (e.g., K_2CO_3 or Cs_2CO_3 , 2-3 equivalents)
- Solvent (e.g., Toluene/Water, Dioxane/Water, or DMF)

Procedure:

- Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide (1.0 eq.), **4-Formyl-2-methylphenylboronic acid** (1.2 eq.), the base (2.0 eq.), and the palladium catalyst (0.03 eq.).
- Inert Atmosphere: Seal the flask with a septum and purge the system with an inert gas (Argon or Nitrogen) for 10-15 minutes. This step is critical as the $\text{Pd}(0)$ catalyst is oxygen-sensitive.
- Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe. The solvent should be thoroughly sparged with an inert gas prior to use to remove dissolved oxygen.
- Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or by recrystallization to yield the desired biaryl product.

Causality Note: The choice of base, solvent, and palladium ligand is interdependent and crucial for success. For example, sterically hindered substrates may require stronger bases (like CsF) or more electron-rich, bulky phosphine ligands to promote efficient oxidative addition and reductive elimination.[11][13]

Safety and Handling

As with any chemical reagent, proper safety precautions are essential.

Table 3: GHS Hazard and Precautionary Statements

Category	Statement Code	Description	Source(s)
Hazard	H302	Harmful if swallowed.	[5]
	H315	Causes skin irritation.	[4][5]
	H319	Causes serious eye irritation.	[4][5]
	H335	May cause respiratory irritation.	[4][5]
Precautionary	P261	Avoid breathing dust/fume/gas/mist/vapours/spray.	[5][14]
	P280	Wear protective gloves/ eye protection/ face protection.	[14][15]
	P302 + P352	IF ON SKIN: Wash with plenty of soap and water.	[14]

|| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5][14] |

Handling Recommendations:

- Work in a well-ventilated fume hood.
- Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
- Avoid generating dust. If handling a powder, use appropriate containment measures.
- In case of contact, follow the first-aid measures outlined in the Safety Data Sheet (SDS).[\[14\]](#)

Conclusion

4-Formyl-2-methylphenylboronic acid stands out as a highly effective and versatile building block in synthetic organic chemistry. Its principal value is derived from the presence of two distinct and synthetically useful functional groups: a boronic acid ready for Suzuki-Miyaura coupling and an aldehyde group available for a multitude of subsequent transformations. This dual functionality provides a robust platform for the synthesis of complex molecules, particularly in the development of novel pharmaceuticals and advanced materials. A thorough understanding of its properties, stability, and reactivity, combined with adherence to proper handling and storage protocols, enables researchers to fully harness its synthetic potential.

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